molecular formula C30H18ClN3O3 B5248365 6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one

Cat. No.: B5248365
M. Wt: 503.9 g/mol
InChI Key: IFAVJCDYTHMOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The key steps in the synthesis may involve:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Introduction of the chlorine atom.

    Cyclization: Formation of the quinoline ring system.

    Coupling Reactions: Formation of the final product through coupling of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of chlorine with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of chlorine.

Scientific Research Applications

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Use in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenylquinolin-2-one
  • 6-nitro-4-phenylquinolin-2-one
  • 3-(6-nitro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-one

Uniqueness

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one is unique due to the presence of both nitro and chloro substituents on the quinoline ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18ClN3O3/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)33-26)27-17-22(18-7-3-1-4-8-18)23-16-21(34(36)37)12-14-25(23)32-27/h1-17H,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAVJCDYTHMOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.